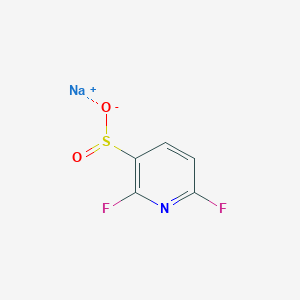
Sodium 2,6-difluoropyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,6-difluoropyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with two fluorine atoms and a sulfinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,6-difluoropyridine-3-sulfinate typically involves the sulfonylation of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions to form the sulfinate salt .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the reduction of sulfonyl chlorides using sodium sulfite. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,6-difluoropyridine-3-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinate group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in polar aprotic solvents.
Major Products:
Sulfonates: Formed through oxidation of the sulfinate group.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Sodium 2,6-difluoropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosulfur compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of sodium 2,6-difluoropyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfinate group can participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved are primarily related to its reactivity with other functional groups on organic molecules .
Comparaison Avec Des Composés Similaires
- Sodium 2,5-difluoropyridine-3-sulfinate
- Sodium 3,4-difluoropyridine-2-sulfinate
- Sodium 2,6-difluoropyridine-4-sulfinate
Comparison: Sodium 2,6-difluoropyridine-3-sulfinate is unique due to the specific positioning of the fluorine atoms and the sulfinate group on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other fluorinated pyridine sulfinates. For example, the 2,6-difluoro substitution pattern can influence the electronic properties of the pyridine ring, affecting its reactivity in nucleophilic and electrophilic reactions .
Propriétés
Formule moléculaire |
C5H2F2NNaO2S |
|---|---|
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
sodium;2,6-difluoropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3F2NO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
Clé InChI |
BRXGQGDKKBLMCZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC(=C1S(=O)[O-])F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


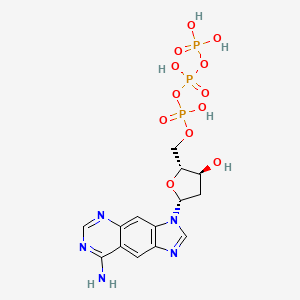
![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)
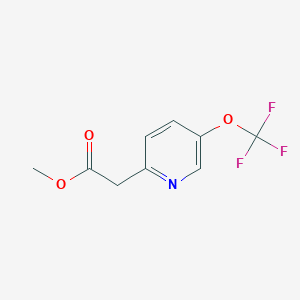

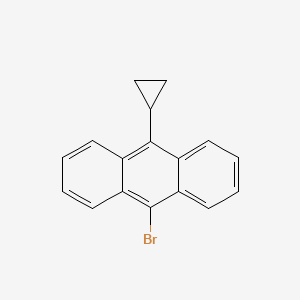
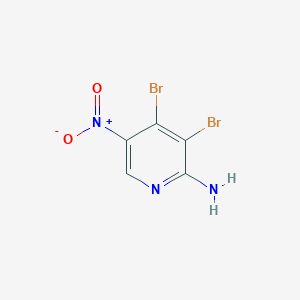
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)


![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)


